molecular formula C21H14N4O4S B2796952 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 489400-08-0

2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B2796952
CAS RN: 489400-08-0
M. Wt: 418.43
InChI Key: SMAMRNHGUQACOI-UHFFFAOYSA-N
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Description

2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C21H14N4O4S and its molecular weight is 418.43. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Enzyme Inhibition

Research has demonstrated the structural insights of dihydropyrimidine-5-carbonitrile derivatives, emphasizing their potential as dihydrofolate reductase (DHFR) inhibitors. Al-Wahaibi et al. (2021) describe the structural characterization of three 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives through X-ray diffraction analysis, revealing an L-shaped conformation and potential inhibitory activity against human DHFR enzyme, which is crucial for understanding their mechanism of action at the molecular level (Al-Wahaibi et al., 2021).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of novel heterocycles employing tetrahydropyrimidine-5-carbonitrile has been explored. Ramadan et al. (2019) synthesized a pyrimidinethione derivative and reported its promising results in antitumor and antimicrobial activity evaluation, which opens avenues for the development of new therapeutic agents (Ramadan et al., 2019).

Synthesis of Novel Derivatives

The synthesis of new pyrimidine selanyl derivatives has been studied, contributing to the expansion of chemically diverse molecules for further biological evaluation. Alshahrani et al. (2018) focused on preparing a series of tetrahydropyrimidine derivatives, demonstrating the versatility of this chemical framework in synthesizing novel compounds with potential biological activities (Alshahrani et al., 2018).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines, including derivatives of the mentioned compound, have been identified as potent antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated the biological activity of these compounds, highlighting their effectiveness against T. b. rhodesiense and P. falciparum, which are responsible for sleeping sickness and malaria, respectively. This research presents significant contributions to the development of new treatments for protozoal infections (Ismail et al., 2004).

Corrosion Inhibition

The application of quinoline-3-carbonitrile derivatives as corrosion inhibitors on mild steel in acidic media was investigated by Wazzan (2017), revealing their potential in protecting metals against corrosion. This study bridges the gap between organic chemistry and material science, showcasing the versatility of tetrahydropyrimidine derivatives (Wazzan, 2017).

properties

IUPAC Name

2-[5-(2-nitrophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4S/c22-12-15-20(26)23-19(24(21(15)30)13-6-2-1-3-7-13)18-11-10-17(29-18)14-8-4-5-9-16(14)25(27)28/h1-11,19,30H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAMRNHGUQACOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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